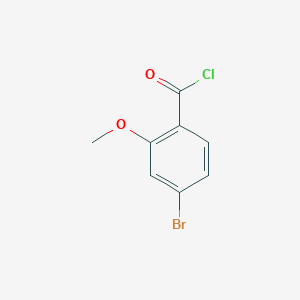

4-Bromo-2-methoxybenzoyl chloride

Description

4-Bromo-2-methoxybenzoyl chloride is a substituted benzoyl chloride derivative featuring a bromine atom at the para position (C4) and a methoxy group at the ortho position (C2) on the aromatic ring. This structure confers unique reactivity due to the electron-donating methoxy group, which activates the aromatic ring toward electrophilic substitution, and the electron-withdrawing bromine atom, which moderates reactivity at the acyl chloride moiety. The compound is primarily used in organic synthesis as an acylating agent, facilitating the introduction of the 4-bromo-2-methoxybenzoyl group into target molecules.

Properties

CAS No. |

5213-16-1 |

|---|---|

Molecular Formula |

C10H8ClN4OP |

Molecular Weight |

266.62 g/mol |

IUPAC Name |

7-chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide |

InChI |

InChI=1S/C10H8ClN4OP/c11-9-8-10(13-6-12-9)15-17(16,14-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16) |

InChI Key |

PBGBGSFWLXLRTD-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)Br)C(=O)Cl |

Canonical SMILES |

C1=CC=C(C=C1)P2(=O)NC3=C(N2)N=CN=C3Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-methoxybenzoyl chloride can be synthesized through several methods. One common approach involves the bromination of 2-methoxybenzoyl chloride. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methoxybenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters, facilitated by palladium catalysts.

Reduction Reactions: The carbonyl group in this compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine (TEA) or pyridine.

Suzuki-Miyaura Coupling: Boronic acids or esters, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or ethanol.

Major Products:

Substitution Products: Amides, esters, or thioesters.

Coupling Products: Biaryl compounds.

Reduction Products: Alcohols or hydrocarbons.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

4-Bromo-2-methoxybenzoyl chloride is primarily used as a reagent in the synthesis of various pharmaceutical intermediates. It plays a crucial role in the preparation of compounds that exhibit biological activity. For instance, it has been utilized in the synthesis of 4-bromo-2-methoxybenzaldehyde, which is a key intermediate in the production of nonacid degradable linkers for solid-phase synthesis . This method is particularly significant for drug development processes where solid-phase synthesis is employed.

Role in Organic Synthesis

The compound is frequently used in Friedel-Crafts acylation reactions, where it acts as an acylating agent. This reaction is essential for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules. Research has shown that this compound can be combined with various nucleophiles to yield diverse aromatic ketones .

Case Studies and Experimental Applications

Case Study 1: Synthesis of Benzophenone Derivatives

A study highlighted the use of this compound in synthesizing (4-bromophenyl)(4-methoxyphenyl)methanone through Friedel-Crafts acylation. The reaction was catalyzed by aluminum chloride, leading to the formation of the desired product, albeit with some side reactions observed due to the reactivity of the acyl chloride .

Case Study 2: Photochemical Applications

Another area of research explored the photochemical properties of compounds synthesized using this compound. The generated products were assessed for their potential use in photochemical reactions, which are increasingly important in developing light-sensitive materials and organic light-emitting diodes (OLEDs) .

Safety and Handling Considerations

Due to its reactive nature, this compound poses certain hazards. It can cause severe skin burns and eye damage upon contact, and inhalation may lead to respiratory irritation . Therefore, appropriate safety measures must be implemented when handling this compound, including using personal protective equipment (PPE) and working in a well-ventilated area.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Used as an intermediate for synthesizing biologically active compounds and drug linkers |

| Organic Synthesis | Acts as an acylating agent in Friedel-Crafts reactions to form complex organic structures |

| Photochemical Studies | Explored for its potential use in light-sensitive applications such as OLEDs |

| Safety Concerns | Requires careful handling due to its corrosive nature; can cause severe burns and respiratory issues |

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxybenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives, which can then interact with biological targets or participate in further chemical transformations. The molecular targets and pathways involved depend on the specific derivatives formed and their intended applications.

Comparison with Similar Compounds

The following analysis compares 4-bromo-2-methoxybenzoyl chloride with structurally related benzoyl chlorides and brominated aromatic derivatives, focusing on molecular properties, reactivity, and applications.

Structural and Physicochemical Properties

A comparative overview of key parameters is provided below:

Key Observations :

- Electron Effects : The methoxy group in this compound enhances electrophilicity at the acyl chloride compared to 4-bromobenzoyl chloride, which lacks activating substituents .

- Steric Effects : Compounds with bulky substituents (e.g., benzyloxy in 5-bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride) exhibit reduced nucleophilic attack rates due to steric hindrance .

- Functional Group Diversity : Sulfonyl chlorides (e.g., 4-bromo-5-methoxy-2-methylbenzenesulphonyl chloride) demonstrate distinct reactivity, favoring sulfonation over acylation .

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-2-methoxybenzoyl chloride?

- Methodological Answer : A typical synthesis involves starting with 4-bromo-2-methoxybenzoic acid, which undergoes acylation using thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions at reflux (70–80°C) for 4–6 hours. Excess SOCl₂ is removed via vacuum distillation, and the product is purified by recrystallization or distillation. Monitoring via gas chromatography (GC) or mass spectrometry ensures purity .

- Key Considerations : Use dry solvents to prevent hydrolysis, and employ inert gas (N₂/Ar) to minimize side reactions.

Q. How is this compound characterized in laboratory settings?

- Methodological Answer : Characterization includes:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C2, bromo at C4).

- IR Spectroscopy : Acyl chloride C=O stretch (~1770 cm⁻¹) and absence of -OH (benzoic acid) confirm conversion.

- Mass Spectrometry : Molecular ion peak (m/z ~234 for C₈H₆BrClO₂) and fragmentation patterns.

Purity is validated via GC or HPLC .

Q. What are the typical reactions involving this compound as an intermediate?

- Methodological Answer :

- Amide Formation : React with primary/secondary amines (e.g., in DCM, 0–5°C) to yield substituted benzamides.

- Esterification : Alcohols in pyridine or with base (e.g., Et₃N) form esters.

- Suzuki Coupling : Bromo substituent enables cross-coupling with aryl boronic acids (Pd catalysis) for biaryl derivatives .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, sealed goggles, and acid-resistant lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

- Storage : Keep in airtight containers under inert gas, away from moisture and oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized for the acylation of sterically hindered amines using this compound?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Temperature Control : Gradual warming (0°C → room temp) minimizes side reactions.

Monitor progress via TLC or in-situ IR to track acyl chloride consumption .

Q. What strategies mitigate hydrolysis of this compound during storage or reactions?

- Methodological Answer :

- Anhydrous Techniques : Use molecular sieves or P₂O₅ in storage containers.

- Inert Atmosphere : Conduct reactions under N₂/Ar with rigorously dried reagents.

- Low-Temperature Quenching : Add reactions to cold aqueous workup solutions to limit hydrolysis .

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution?

- Methodological Answer :

- Modeling : Use B3LYP/6-311+G(d,p) to calculate electrostatic potential maps, identifying electrophilic sites (e.g., carbonyl carbon).

- Transition State Analysis : Study activation barriers for substitution at bromo vs. methoxy positions.

- Solvent Effects : Include PCM models to simulate reaction environments (e.g., DCM vs. THF) .

Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Multi-Technique Validation : Combine X-ray crystallography (e.g., SHELX for crystal structure determination) with NMR/IR.

- Dynamic NMR : Analyze temperature-dependent spectra to identify conformational exchange.

- Isotopic Labeling : Use ²H or ¹³C-labeled substrates to trace reaction pathways .

Q. What are the challenges in synthesizing enantiomerically pure compounds using this acyl chloride?

- Methodological Answer :

- Chiral Auxiliaries : Employ Evans oxazolidinones or Oppolzer sultams to induce asymmetry during acylation.

- Asymmetric Catalysis : Use chiral Lewis acids (e.g., BINOL-derived catalysts) in kinetic resolutions.

- Chromatographic Separation : Optimize chiral HPLC conditions (e.g., Chiralpak AD-H column) for enantiomer isolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.